N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a quinazolinone core linked to a thiophene ring via a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated quinazolinone in the presence of a palladium catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Hantzsch thiophene synthesis, which involves the cyclization of a β-keto ester with elemental sulfur and a primary amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), reflux in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation, typically under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It can be used to study enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-mercapto-3-phenylquinazolin-4-one share a similar core structure and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-aminothiophene-3-carboxamide have similar electronic properties and applications in materials science.
Uniqueness
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide is unique due to its combined quinazolinone and thiophene moieties, which confer both biological activity and electronic properties . This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-21-17-9-3-2-8-16(17)20(25)23(13)15-7-4-6-14(12-15)22-19(24)18-10-5-11-26-18/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMQTKVULKWLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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